4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one is a complex organic compound belonging to the class of azaspiro compounds. These compounds are characterized by a spiro connection between a nitrogen-containing heterocycle and another ring system. This particular compound features a thia-azaspiro structure, which includes sulfur and nitrogen atoms within the spiro ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the spiro ring system: This can be achieved through a cyclization reaction involving a suitable precursor containing both sulfur and nitrogen atoms.
Introduction of the 3-chloro-4-methylphenyl group: This step often involves a substitution reaction where the phenyl group is introduced onto the spiro ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thia-azaspiro ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom or other functional groups.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the original compound with modified functional groups.
Substitution: New compounds with different substituents on the phenyl ring.
Scientific Research Applications
4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thia-azaspiro ring system can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3-chloro-1-benzothiophen-2-yl)-[2-(2-chloro-6-methylphenyl)imino-4-methylene-3-thia-1-azaspiro[4.5]decan-1-yl]methanone
- (4-tert-butylphenyl)-[2-(4-fluorophenyl)-8-methyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]methanone
Uniqueness
4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the spiro ring system. This combination of features can result in distinct chemical and biological properties compared to other azaspiro compounds.
Properties
IUPAC Name |
4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNOS/c1-11-5-6-12(9-13(11)16)17-14(18)10-19-15(17)7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKUNCIORPJMNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CSC23CCCCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.